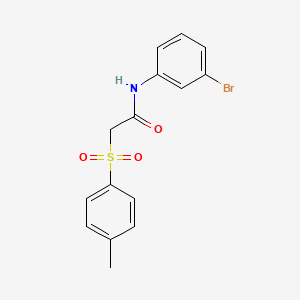
N-(3-bromophenyl)-2-tosylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-tosylacetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group attached to the nitrogen atom and a tosyl group attached to the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-tosylacetamide typically involves the reaction of 3-bromoaniline with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and heat transfer.
Purification steps: such as recrystallization or column chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromophenyl)-2-tosylacetamide can undergo various chemical reactions, including:
Electrophilic substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.
Nucleophilic substitution: The tosyl group can be displaced by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) bromide (FeBr3).
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Electrophilic substitution: Substituted bromophenyl derivatives.
Nucleophilic substitution: Tosylate derivatives.
Oxidation: Oxidized acetamide derivatives.
Reduction: Reduced acetamide derivatives.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-2-tosylacetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-2-tosylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromophenyl)-2-tosylacetamide
- N-(3-chlorophenyl)-2-tosylacetamide
- N-(3-fluorophenyl)-2-tosylacetamide
Uniqueness
N-(3-bromophenyl)-2-tosylacetamide is unique due to the presence of the bromine atom at the meta position of the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions, it may exhibit distinct pharmacological and chemical properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-11-5-7-14(8-6-11)21(19,20)10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAWWIUXWXRDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
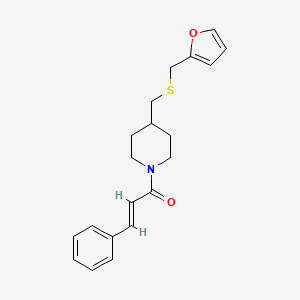
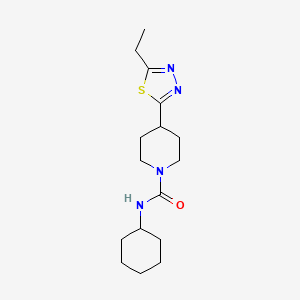
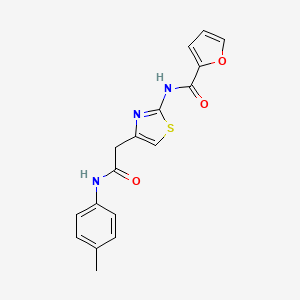
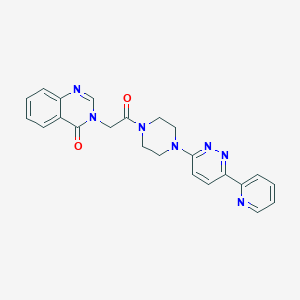
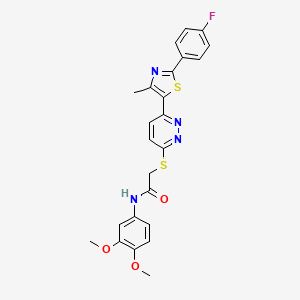

![4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2999288.png)
![N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2999290.png)
![2-(3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2999292.png)
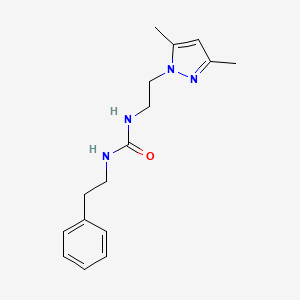

![4-fluoro-N-[(4-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2999295.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2999297.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2999298.png)
